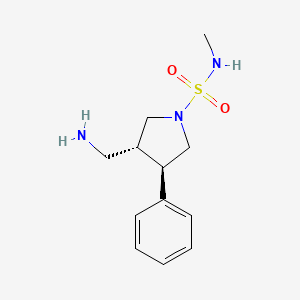
N-(3-amino-2,2-difluoropropyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-amino-2,2-difluoropropyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide, also known as ADX-88178, is a novel compound that has been developed for the treatment of various neurological disorders. It belongs to the class of small molecule drugs that target the brain’s GABA receptors, which play a crucial role in regulating the activity of neurons.
Wirkmechanismus
N-(3-amino-2,2-difluoropropyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide acts as a positive allosteric modulator of the GABA receptors in the brain. This means that it enhances the activity of the receptors when GABA is present, resulting in an increased inhibitory effect on the neurons. This leads to a reduction in the activity of the brain, which can help to alleviate the symptoms of various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the brain. It has been found to increase the binding affinity of GABA to its receptors, enhance the activity of the receptors, and increase the inhibitory effect on the neurons. It has also been shown to increase the release of GABA in the brain, which can further enhance its inhibitory effect.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-amino-2,2-difluoropropyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has several advantages for lab experiments, including its high degree of purity, stability, and solubility in water. However, it also has some limitations, including its relatively low potency and selectivity for the GABA receptors, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of N-(3-amino-2,2-difluoropropyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide. One potential area of focus is the optimization of its potency and selectivity for the GABA receptors, which could lead to more effective treatments for neurological disorders. Another area of focus is the development of new formulations and delivery methods that can improve its bioavailability and efficacy. Finally, further studies are needed to investigate the long-term safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of N-(3-amino-2,2-difluoropropyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide involves several steps, starting with the preparation of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. This is followed by the conversion of the carboxylic acid to its corresponding acid chloride, which is then reacted with N-(3-amino-2,2-difluoropropyl) amine to yield this compound. The final product is purified using column chromatography to obtain a high degree of purity.
Wissenschaftliche Forschungsanwendungen
N-(3-amino-2,2-difluoropropyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety, depression, and schizophrenia. It has been shown to have a high affinity for the GABA receptors in the brain, which makes it a promising candidate for the treatment of these disorders.
Eigenschaften
IUPAC Name |
N-(3-amino-2,2-difluoropropyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O/c15-14(16,8-17)9-18-13(19)12-7-3-5-10-4-1-2-6-11(10)12/h1-2,4,6,12H,3,5,7-9,17H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZUVKUKVUHNSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C(=O)NCC(CN)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-8-oxaspiro[4.5]decan-4-amine](/img/structure/B6645157.png)



![N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-5-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B6645192.png)

![1-[(2-Chloro-6-hydroxyphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B6645201.png)

![2-(aminomethyl)-N-[1-(2-methylphenyl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B6645210.png)
![2-[(6-Chloropyrazin-2-yl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B6645212.png)


![2-[(3-Amino-2,2-difluoropropyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B6645237.png)

